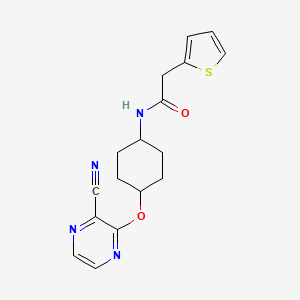![molecular formula C26H21F3N2O2S B2524452 1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole CAS No. 339277-28-0](/img/structure/B2524452.png)
1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole" is a structurally complex molecule that belongs to the imidazole class. Imidazoles are heterocyclic compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of the allyl group, diphenyl substituents, and a trifluoromethylbenzylsulfonyl moiety suggests that this compound could have interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot multi-component synthesis, which has been demonstrated to be efficient for producing tetrasubstituted imidazoles . For instance, a one-pot reaction involving 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines has been used to synthesize local anesthetic agents . Similarly, the use of ionic liquids as dual-catalysts has been shown to facilitate the synthesis of tetrasubstituted imidazoles under solvent-free conditions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing two nitrogen atoms. The substitution pattern on the imidazole ring can significantly influence the molecule's reactivity and interaction with biological targets. The presence of a sulfonyl group, as seen in the compound of interest, is known to affect the electronic properties of the molecule and can be leveraged in the design of selective reactions .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including C-H functionalization. The enantioselective intermolecular sp(3) C-H functionalization at allylic and benzylic positions using rhodium-catalyzed reactions has been reported . This method could be relevant for the modification of the allyl group in the compound. Additionally, the transannulation of sulfonyl triazoles with nitriles catalyzed by rhodium can lead to the selective formation of sulfonyl imidazoles , which might be applicable for further derivatization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's solubility, stability, and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which could affect the acidity of the adjacent hydrogen atoms and the overall polarity of the molecule. The diphenyl groups may contribute to the compound's hydrophobic character, potentially affecting its solubility in organic solvents .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on similar imidazole derivatives, such as 2-(chromon-3-yl)imidazole derivatives, has shown promising antimicrobial properties. These compounds were synthesized and evaluated for in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. The study found that certain derivatives exhibited significant inhibitory activity, indicating the potential of imidazole derivatives in developing new antimicrobial agents (Sharma et al., 2017).
Synthetic Applications
Imidazole heterocycles, including those structurally related to the compound of interest, have been utilized in the synthesis of allylic N,N-acetals, highlighting their importance as intermediates in the synthesis of biologically active heterocycles and natural products. This research demonstrates the versatility of imidazole derivatives in synthetic chemistry, providing a facile protocol for the synthesis of complex organic molecules (Li et al., 2018).
Catalysis and Green Chemistry
Imidazole derivatives have also been explored as catalysts in the synthesis of other imidazole compounds. For example, ionic liquids containing imidazole groups have been used to catalyze the synthesis of tetrasubstituted imidazoles, showcasing the role of these compounds in promoting environmentally friendly chemical reactions. Such studies underscore the potential of imidazole derivatives in enhancing the efficiency and sustainability of chemical processes (Zolfigol et al., 2013).
Antioxidant Properties
A series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles were synthesized and evaluated for their antioxidant properties. This research highlights the potential of imidazole derivatives in acting as antioxidants, which could have implications for developing therapeutic agents or supplements (Naik et al., 2012).
Propiedades
IUPAC Name |
4,5-diphenyl-1-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)34(32,33)18-19-10-9-15-22(17-19)26(27,28)29/h2-15,17H,1,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWIQSYRLSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)
![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)
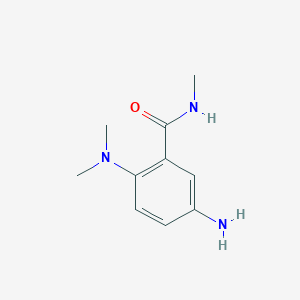
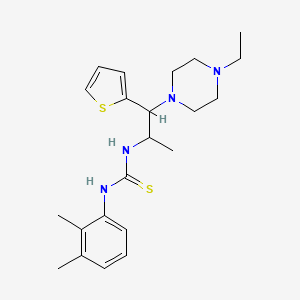
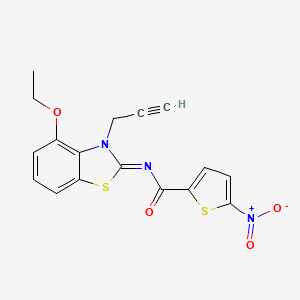
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)
![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
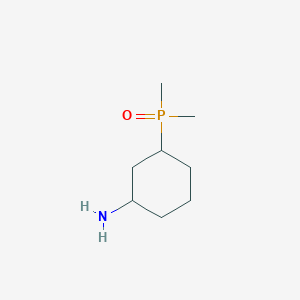
![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)
![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)
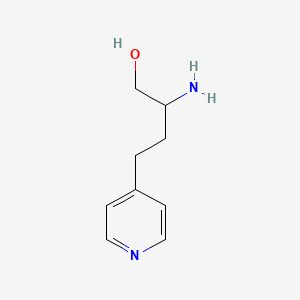
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)
